![molecular formula C22H13ClO4 B2567855 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl benzoate CAS No. 618391-39-2](/img/structure/B2567855.png)
3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl benzoate
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Description
3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl benzoate, also known as CPOB, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. CPOB belongs to the class of coumarin derivatives, which have been extensively studied for their pharmacological properties.
Scientific Research Applications
- Starting from 4-chlorobenzoic acid, researchers synthesized 10 new derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide. Among these, compounds 7b and 7i exhibited anti-tobacco mosaic virus (TMV) activity .
- Sulfonamide derivatives, including those containing the 1,3,4-thiadiazole moiety, have been associated with diverse biological activities .
- Researchers have synthesized related compounds to inhibit tumor cell growth and protect tobacco plants from TMV infection .
- A single crystal of (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate was synthesized and analyzed using X-ray diffraction .
- Although not directly related to the compound, indole-3-acetic acid (IAA) is a plant hormone produced from tryptophan degradation .
Antiviral Activity
Medicinal Chemistry
Crystallography and Structural Chemistry
Agrochemicals and Herbicides
Plant Hormone Research
Drug Design and Optimization
properties
IUPAC Name |
[3-(4-chlorophenyl)-4-oxochromen-7-yl] benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13ClO4/c23-16-8-6-14(7-9-16)19-13-26-20-12-17(10-11-18(20)21(19)24)27-22(25)15-4-2-1-3-5-15/h1-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BANZIXJNPNXZFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl benzoate |
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